2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 2-position, a trifluoromethyl group at the 4-position, and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts such as iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require elevated temperatures or pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetic acid moiety can produce an alcohol. Substitution reactions can result in the replacement of the trifluoromethyl group with various nucleophiles .
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound has a similar structure but with the trifluoromethyl group at the 3-position instead of the 4-position.
2-Hydroxy-5-(trifluoromethyl)pyridine: Another similar compound with the trifluoromethyl group at the 5-position.
Uniqueness
2-Hydroxy-4-(trifluoromethyl)pyridine-3-acetic acid is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the hydroxy and acetic acid moieties allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-12-7(15)4(5)3-6(13)14/h1-2H,3H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWIIICSFXFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188962 | |
Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227514-87-5 | |
Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-2-oxo-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401188962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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